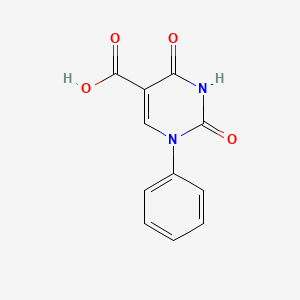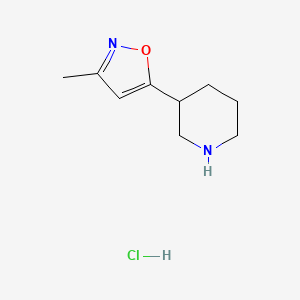
3-(3-甲基噻吩-2-基)-1,2,4-噻二唑-5-胺
描述
The compound “3-(3-Methylthiophen-2-yl)-1,2,4-thiadiazol-5-amine” is a complex organic molecule that contains a thiophene ring and a thiadiazole ring. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . Thiadiazole is a type of diazole with two nitrogen atoms and one sulfur atom in a five-membered ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and stability. These properties are determined by the structure of the compound and its functional groups .科学研究应用
镇痛活性
该化合物已被研究用于其缓解疼痛的潜力。 研究表明,该分子的衍生物在小鼠的慢性疼痛模型(如福尔马林试验)中表现出显著的镇痛作用 。这些发现表明,该化合物可以被开发成一种新型止痛药,可能在治疗慢性疼痛方面特别有效。
抗异常痛觉特性
除了其镇痛活性外,该化合物在治疗神经性疼痛方面也显示出希望。 它在化疗诱导的外周神经病变模型中表现出抗异常痛觉特性 。该应用对于因化疗副作用而遭受疼痛的癌症患者特别重要。
镇痛效果
该化合物的镇痛效果已在各种疼痛模型中得到评估。 已发现该化合物具有镇痛作用,在有效剂量下不会引起镇静副作用 。该特性对于维持需要疼痛管理的患者的生活质量至关重要。
抗惊厥潜力
该化合物的衍生物已被探索其抗惊厥特性。 研究表明,它们可能有效治疗癫痫等疾病,因为它们在动物癫痫模型中表现出活性 。该化合物调节神经元电压敏感钠和钙通道的能力可能是其抗惊厥作用的基础。
分子结构分析
已确定相关化合物的晶体结构,这有助于理解该化合物的分子相互作用和稳定性 。这种结构分析对于药物的合理设计和预测这些化合物在生物系统中的行为至关重要。
杂合化合物合成
该化合物是用于创建具有潜在治疗应用的新型杂合分子的构建模块。 这类杂合物的合成可能导致开发出具有双重或多种作用机制的药物,从而提高其疗效并减少副作用 .
安全和危害
未来方向
作用机制
Target of Action
It is known that this compound has shown significant antinociceptive effects , suggesting that it may interact with pain receptors or pathways.
Mode of Action
It has been observed to have antinociceptive properties , indicating that it may interact with pain receptors or pathways to reduce the perception of pain.
Biochemical Pathways
Given its antinociceptive properties , it is likely that this compound affects pathways related to pain perception and response.
Result of Action
The most notable result of the action of 3-(3-Methylthiophen-2-yl)-1,2,4-thiadiazol-5-amine is its antinociceptive effect
生化分析
Biochemical Properties
3-(3-Methylthiophen-2-yl)-1,2,4-thiadiazol-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to exhibit antinociceptive and antiallodynic activities, indicating its interaction with pain-related pathways . The compound may interact with enzymes involved in the synthesis and degradation of neurotransmitters, thereby modulating pain perception. Additionally, it may bind to specific receptors or ion channels, influencing their activity and contributing to its analgesic effects.
Cellular Effects
The effects of 3-(3-Methylthiophen-2-yl)-1,2,4-thiadiazol-5-amine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in models of chemotherapy-induced peripheral neuropathy, the compound has shown to attenuate tactile allodynia, suggesting its role in modulating pain signaling pathways . Furthermore, it may affect the expression of genes involved in inflammatory responses, thereby reducing inflammation and pain.
Molecular Mechanism
At the molecular level, 3-(3-Methylthiophen-2-yl)-1,2,4-thiadiazol-5-amine exerts its effects through several mechanisms. It may bind to specific biomolecules, such as receptors or ion channels, altering their conformation and activity. This binding can lead to the inhibition or activation of enzymes involved in pain signaling pathways . Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the production of proteins involved in pain and inflammation.
Temporal Effects in Laboratory Settings
The temporal effects of 3-(3-Methylthiophen-2-yl)-1,2,4-thiadiazol-5-amine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, maintaining its biological activity over time In in vitro and in vivo studies, it has demonstrated sustained analgesic effects, indicating its potential for long-term use in pain management
Dosage Effects in Animal Models
The effects of 3-(3-Methylthiophen-2-yl)-1,2,4-thiadiazol-5-amine vary with different dosages in animal models. At lower doses, the compound exhibits significant antinociceptive and antiallodynic activities without inducing sedative effects . At higher doses, it may cause adverse effects, such as reduced locomotor activity, indicating potential toxicity. The threshold effects observed in these studies highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects.
Metabolic Pathways
3-(3-Methylthiophen-2-yl)-1,2,4-thiadiazol-5-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound may undergo biotransformation through enzymatic reactions, leading to the formation of metabolites with different biological activities . These metabolic pathways can influence the compound’s efficacy and safety, making it essential to understand its metabolism for effective therapeutic use.
Transport and Distribution
The transport and distribution of 3-(3-Methylthiophen-2-yl)-1,2,4-thiadiazol-5-amine within cells and tissues are crucial for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Its localization within tissues can influence its therapeutic effects, with higher concentrations in target tissues potentially enhancing its efficacy. Understanding the transport mechanisms can aid in optimizing its delivery and distribution for therapeutic use.
Subcellular Localization
The subcellular localization of 3-(3-Methylthiophen-2-yl)-1,2,4-thiadiazol-5-amine can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications Its localization within subcellular structures can influence its interactions with biomolecules and its overall biological activity
属性
IUPAC Name |
3-(3-methylthiophen-2-yl)-1,2,4-thiadiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S2/c1-4-2-3-11-5(4)6-9-7(8)12-10-6/h2-3H,1H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RADVHDWAXMKBGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2=NSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



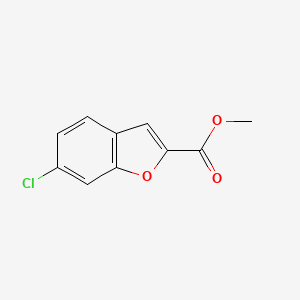
![4-(6-Methylpyridin-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1455092.png)
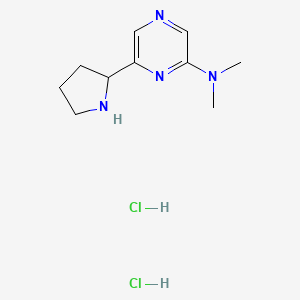

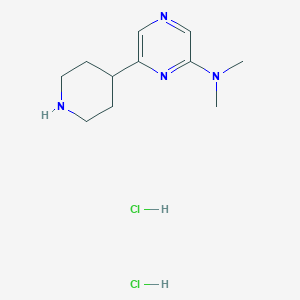
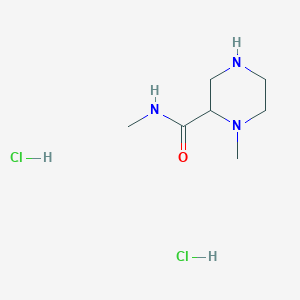
![2-Chloro-N-[3-(ethylthio)-1,2,4-thiadiazol-5-yl]-2-phenylacetamide](/img/structure/B1455100.png)
![2-(tert-Butoxycarbonyl)-7-oxa-2-azaspiro[3.5]nonane-5-carboxylic acid](/img/structure/B1455102.png)
